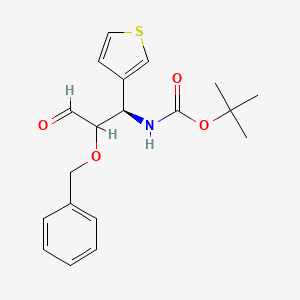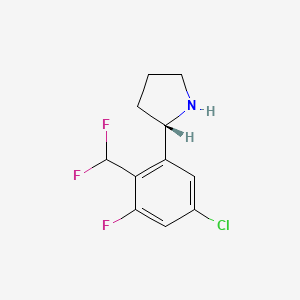
(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(difluoromethyl)-3-fluorobenzene and pyrrolidine.
Halogenation: The aromatic ring undergoes halogenation to introduce the chlorine and fluorine atoms.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Applications De Recherche Scientifique
(S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(5-Chloro-2-(difluoromethyl)-3-fluorophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(5-Chloro-2-(trifluoromethyl)-3-fluorophenyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
2-(5-Chloro-2-(difluoromethyl)-3-chlorophenyl)pyrrolidine: A compound with an additional chlorine atom on the aromatic ring.
Propriétés
Formule moléculaire |
C11H11ClF3N |
|---|---|
Poids moléculaire |
249.66 g/mol |
Nom IUPAC |
(2S)-2-[5-chloro-2-(difluoromethyl)-3-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3N/c12-6-4-7(9-2-1-3-16-9)10(11(14)15)8(13)5-6/h4-5,9,11,16H,1-3H2/t9-/m0/s1 |
Clé InChI |
OTHGIDQEJPZUBK-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=C(C(=CC(=C2)Cl)F)C(F)F |
SMILES canonique |
C1CC(NC1)C2=C(C(=CC(=C2)Cl)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


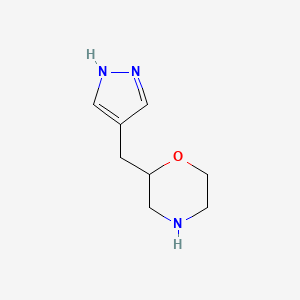
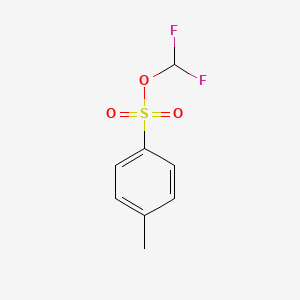

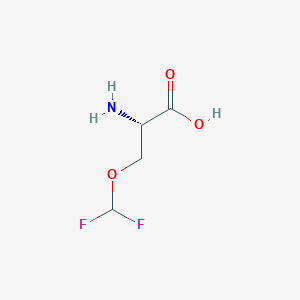
![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
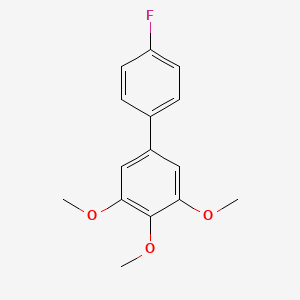
![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)
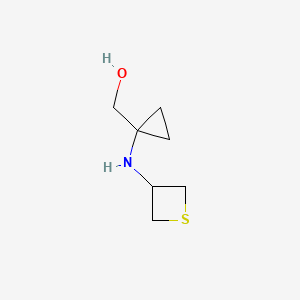
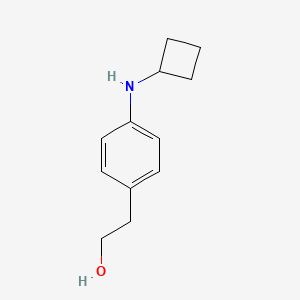


![(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12993305.png)

